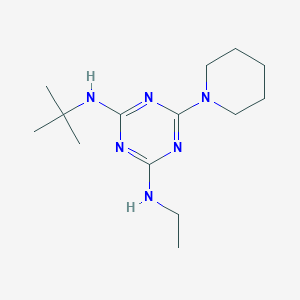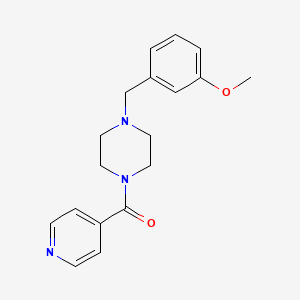![molecular formula C16H16Cl2N2O2 B5774539 N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5774539.png)
N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea, also known as CAY10585, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been studied for its potential applications in a range of scientific fields, including cancer research, neuroscience, and immunology. It has been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. In addition, N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been found to modulate the activity of ion channels in the brain, suggesting potential applications in the treatment of neurological disorders. It has also been shown to have immunomodulatory effects, making it a promising candidate for the development of new immunotherapies.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is not fully understood, but it is thought to act through the inhibition of certain enzymes and ion channels. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been found to modulate the activity of several ion channels in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the voltage-gated potassium channel Kv1.3.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been shown to have a range of biochemical and physiological effects, including anti-tumor activity, modulation of ion channel activity, and immunomodulatory effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential applications in cancer therapy. In addition, N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been shown to modulate the activity of ion channels in the brain, suggesting potential applications in the treatment of neurological disorders. It has also been found to have immunomodulatory effects, making it a promising candidate for the development of new immunotherapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea in laboratory experiments is its high purity and yield, which makes it a reliable and consistent compound for research. In addition, its wide range of potential applications in scientific research makes it a versatile and valuable tool for investigating a variety of biological processes. However, one of the limitations of using N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is its relatively high cost, which may limit its accessibility for some researchers.
Orientations Futures
There are many potential future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea. One area of interest is its potential applications in cancer therapy, where it has shown promising anti-tumor activity. Further research could explore the mechanisms of action underlying this activity, as well as potential strategies for optimizing its efficacy in cancer treatment. In addition, there is potential for further investigation of N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea's effects on ion channel activity in the brain, which could lead to the development of new treatments for neurological disorders. Finally, research on N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea's immunomodulatory effects could lead to the development of new immunotherapies for a range of diseases.
Méthodes De Synthèse
N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxyaniline with 4-chlorobenzaldehyde to form an intermediate product, which is then reacted with ethyl isocyanate to yield the final product. The synthesis method has been optimized to produce high yields of pure N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea, making it a viable compound for laboratory experiments.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-22-15-7-6-13(18)10-14(15)20-16(21)19-9-8-11-2-4-12(17)5-3-11/h2-7,10H,8-9H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJVEDCTGREBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774484.png)

![5-{[5-(1-azepanyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5774506.png)
![2-[(4-carboxybenzyl)amino]benzoic acid](/img/structure/B5774511.png)


![3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5774525.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5774546.png)


![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5774571.png)